N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole and pyridazine rings, which are known for their biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridazine intermediates, followed by their coupling through various reaction mechanisms. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can modify the functional groups within the compound, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its structural similarity to naturally occurring molecules.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure.
4-Chlorobenzoic acid: A compound with a chlorophenyl group, used in various chemical syntheses.
Pyridazine derivatives: Compounds with a pyridazine ring, known for their diverse biological activities.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide stands out due to its unique combination of indole and pyridazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows for a wide range of applications and makes it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C22H18Cl2N4O2 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C22H18Cl2N4O2/c23-16-3-1-14(2-4-16)19-7-8-22(30)28(27-19)13-21(29)25-10-9-15-12-26-20-6-5-17(24)11-18(15)20/h1-8,11-12,26H,9-10,13H2,(H,25,29) |
InChI Key |
IBJYUWHXFRRESO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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